Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-
Description
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- (CAS 137-49-5) is a sulfonamide derivative with the molecular formula C₁₂H₉ClN₂O₄S and a molecular weight of 312.721 g/mol . Its structure features a benzenesulfonamide core substituted with a chlorine atom at the 4-position, a nitro group at the 3-position, and an N-phenyl group. The compound exhibits a LogP value of 2.92, indicating moderate lipophilicity, which may influence its pharmacokinetic properties .
Synthesis of benzenesulfonamide derivatives typically involves introducing functional groups to the sulfonamide scaffold. For example, describes the synthesis of pyridyl sulfonamide derivatives via the introduction of a 4-phenyl piperazine moiety, highlighting the versatility of sulfonamide chemistry in generating structurally diverse analogs . Similarly, the target compound’s nitro and chloro substituents are likely introduced through electrophilic substitution or coupling reactions, as seen in related syntheses .
Properties
IUPAC Name |
4-chloro-3-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEGBBKQFMABPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059673 | |
| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
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Molecular Weight |
312.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-49-5 | |
| Record name | 4-Chloro-3-nitro-N-phenylbenzenesulfonamide | |
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| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
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| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
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| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
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| Record name | 4-chloro-3-nitro-N-phenylbenzenesulphonamide | |
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Biological Activity
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- (commonly referred to as 4-chloro-3-nitro-N-phenyl-benzenesulfonamide), is an organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-chloro-3-nitro-N-phenyl-benzenesulfonamide is C₁₂H₉ClN₂O₄S, with a molecular weight of approximately 312.72 g/mol. The compound features a sulfonamide group attached to a phenyl ring that is further substituted with chloro and nitro groups. These substitutions enhance its reactivity and biological profile, making it significant in medicinal chemistry and pharmacology.
The biological activity of 4-chloro-3-nitro-N-phenyl-benzenesulfonamide primarily stems from its ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism is characteristic of sulfonamides, which have been historically used as antibacterial agents. Additionally, the compound has shown promise in inhibiting carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor growth and metastasis .
Antimicrobial Properties
Research indicates that 4-chloro-3-nitro-N-phenyl-benzenesulfonamide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. For instance, analogues of benzenesulfonamides showed inhibition rates of 80.69% against S. aureus at a concentration of 50 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line). The compound's ability to induce significant increases in annexin V-FITC positive cells suggests a potent apoptotic effect .
Case Studies and Experimental Data
- Antibacterial Activity :
- Anticancer Properties :
- Cardiovascular Effects :
Comparative Analysis
To better understand the biological activity of 4-chloro-3-nitro-N-phenyl-benzenesulfonamide, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzenesulfonamide | C₆H₇N₃O₂S | Basic sulfonamide structure; used as antibiotic |
| Sulfanilamide | C₆H₈N₂O₂S | First synthetic antibacterial; similar mechanism |
| 4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Contains amino group; used in dye synthesis |
| 4-Chloroaniline | C₆H₄ClN | Chloro-substituted aniline; precursor for dyes |
The unique combination of chloro and nitro groups in 4-chloro-3-nitro-N-phenyl-benzenesulfonamide enhances its reactivity and biological activity compared to simpler sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Research
The compound has shown promising results in anticancer studies, particularly against various cancer cell lines. Research indicates that derivatives of sulfonamides can inhibit carbonic anhydrase enzymes, which play a crucial role in tumor growth and metastasis. Specifically, 4-chloro-3-nitro-N-phenyl-benzenesulfonamide has demonstrated selective cytotoxicity against triple-negative breast cancer cells, inducing apoptosis at low concentrations.
1.2 Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Studies have explored the synthesis of related compounds that exhibit activity against bacteria and fungi. For instance, derivatives have been tested against common pathogens such as E. coli and Candida albicans, showing varying degrees of efficacy.
1.3 Mechanism of Action
Molecular docking studies have revealed that 4-chloro-3-nitro-N-phenyl-benzenesulfonamide interacts favorably with carbonic anhydrase IX, suggesting its potential as a selective inhibitor. This interaction is crucial for understanding its mechanism of action in targeting cancer cells.
Agricultural Applications
2.1 Fungicide Development
The compound has been investigated for its potential use as a fungicide. A related compound, 4-chloro-3,5-dinitrobenzenesulfonamide, has been reported to effectively control soil fungi, highlighting the broader applicability of sulfonamide derivatives in agriculture .
2.2 Herbicide Properties
Research into sulfonamide derivatives has also uncovered their potential as herbicides. The synthesis of certain dinitro derivatives has shown effectiveness in pre-emergent herbicide applications, providing a pathway for developing new agricultural chemicals .
Synthesis and Characterization
The synthesis of 4-chloro-3-nitro-N-phenyl-benzenesulfonamide typically involves several key steps:
- Formation of the Sulfonamide Group : The initial step often includes the reaction of a suitable amine with a sulfonyl chloride.
- Introduction of Nitro and Chloro Groups : Subsequent reactions introduce the chloro and nitro substituents through electrophilic aromatic substitution.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm their structures and purity .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction under controlled conditions:
Key Findings :
-
Electrochemical methods (e.g., -1.1 V potential) achieve high selectivity for nitro reduction without affecting the sulfonamide or chloro groups .
-
Hydrogenation with Pd-C yields primary amines quantitatively (90–95% purity) .
Nucleophilic Aromatic Substitution (NAS)
The chloro group (-Cl) undergoes substitution due to activation by the electron-withdrawing nitro group:
Key Findings :
-
Chloro substitution proceeds via an SNAr mechanism , facilitated by the nitro group’s meta-directing effect .
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Yields exceed 85% for aryl amines and thioethers under optimized conditions .
Oxidation Reactions
The sulfonamide and aromatic systems exhibit limited oxidative reactivity:
| Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, 100°C | 4-Chloro-3-nitrobenzenesulfonic acid | Sulfonamide oxidizes to sulfonic acid under strong acidic conditions. | |
| Ozone (O₃), CH₂Cl₂, -78°C | Cleavage of aromatic ring | Degradation observed in ozonolysis studies. |
Key Findings :
-
Oxidative stability is higher in neutral or basic media.
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Harsh conditions (e.g., concentrated H₂SO₄) are required for sulfonamide oxidation.
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) participates in condensation and hydrolysis:
Key Findings :
-
Acidic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acids and aniline derivatives .
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Ultrasound-assisted condensation with aldehydes produces bioactive hybrids (e.g., antiproliferative agents) .
Electrophilic Aromatic Substitution (EAS)
The nitro group deactivates the ring, limiting EAS reactivity:
| Reagent/Conditions | Product | Outcome | Source |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | No reaction | Ring deactivation prevents nitration. | |
| Br₂, FeBr₃ | Trace bromination | Limited reactivity at para positions. |
Key Findings :
-
Nitro and sulfonamide groups strongly deactivate the aromatic ring, suppressing typical EAS reactions .
Mechanistic Insights
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Nitro Reduction : Proceeds via intermediate nitroso (-NO) and hydroxylamine (-NHOH) species .
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Chloro Substitution : Activated by resonance withdrawal from the nitro group, enabling SNAr with soft nucleophiles (e.g., thiols) .
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Sulfonamide Stability : Resists hydrolysis under mild conditions but degrades in strong acids .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- The N-methyl analog (CAS 6409-51-4) introduces a methyl group, increasing molecular weight by ~14 g/mol compared to the target compound. This modification may enhance metabolic stability but reduce steric accessibility for target binding .
- Quinolinyloxy derivatives () replace the N-phenyl group with a pyridyl-quinoline moiety, significantly altering hydrophobicity and hydrogen-bonding capacity (scores: 6.11–7.42), which correlates with PPARγ affinity .
Enzyme Inhibition and Anticancer Activity
- HIV Integrase Inhibition: Styrylquinoline-benzenesulfonamide hybrids () show moderate HIV integrase inhibition (IC₅₀ ~ μM range). The presence of a nitro group on the benzenesulfonamide moiety enhances activity, suggesting that electron-withdrawing groups optimize target interactions .
- Cytotoxicity : Compound 9 (), featuring a 4-chloro-benzoylindole moiety, exhibits potent activity against HCT116 cells (IC₅₀ = 35 μg/mL). However, most benzenesulfonamide derivatives are less active than 5-fluorouracil, underscoring the need for optimized substituents .
- Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are known CA inhibitors. highlights that the sulfonamide group is critical for binding, while substituents like chloro and nitro fine-tune isoform selectivity (e.g., hCA IX/XII over hCA I/II) .
Structural-Activity Relationships (SAR)
- Nitro Group : The 3-nitro substituent in the target compound may enhance π-π stacking or hydrogen bonding, as seen in PPARγ-active analogs () and HIV inhibitors () .
- Chloro Group : The 4-chloro substituent likely contributes to hydrophobic interactions, as observed in cytotoxic indole derivatives () .
- N-Phenyl vs. Heterocyclic Moieties: Replacing the N-phenyl group with pyridine () or quinoline () can modulate potency. For example, fluorine substitution on benzenesulfonamide in PI3K inhibitors () showed minimal impact, suggesting positional effects are target-dependent .
Pharmacological and Analytical Considerations
- Analytical Methods : The target compound can be separated via reverse-phase HPLC using a Newcrom R1 column, highlighting its compatibility with standard analytical workflows .
- QSAR Models : ’s QSAR data for benzenesulfonamide derivatives against TrkA (Observed vs. Predicted activity) could guide the design of analogs with improved binding .
Preparation Methods
Sequential Sulfonation-Nitration-Chlorination Approach
This method prioritizes the introduction of the sulfonamide group early in the synthesis, followed by nitration and chlorination.
Step 1: Sulfonation of Benzene
Benzene reacts with chlorosulfonic acid (ClSO₃H) under anhydrous conditions to form benzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group acting as a strong meta-director.
Step 2: Nitration of Benzenesulfonyl Chloride
Nitration is performed using a mixed-acid system (HNO₃/H₂SO₄) at 40–50°C. The nitro group occupies the meta position relative to the sulfonyl chloride, yielding 3-nitrobenzenesulfonyl chloride.
Step 3: Chlorination
Electrophilic chlorination with Cl₂ in the presence of FeCl₃ introduces a chlorine atom at the para position relative to the sulfonyl chloride group, producing 4-chloro-3-nitrobenzenesulfonyl chloride.
Step 4: Amination with Aniline
The sulfonyl chloride reacts with aniline in dichloromethane, catalyzed by pyridine to neutralize HCl. This forms the final sulfonamide product:
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | ClSO₃H, 25°C, 2 h | 92% |
| 2 | HNO₃/H₂SO₄, 50°C | 78% |
| 3 | Cl₂/FeCl₃, 40°C | 85% |
| 4 | Aniline, Pyridine | 88% |
Alternative Chlorobenzene Nitration-Sulfonation Pathway
This route begins with chlorobenzene to leverage the directing effects of the chlorine atom.
Step 1: Nitration of Chlorobenzene
Chlorobenzene undergoes nitration with mixed acid (HNO₃/H₂SO₄) at 50°C. The nitro group attaches para to chlorine, forming 4-chloro-1-nitrobenzene. Isomer separation is required to isolate the desired 4-chloro-3-nitro isomer.
Step 2: Sulfonation
Sulfonation with oleum (fuming H₂SO₄) introduces the sulfonic acid group at the ortho position to chlorine, yielding 4-chloro-3-nitrobenzenesulfonic acid.
Step 3: Conversion to Sulfonyl Chloride
Phosphorus pentachloride (PCl₅) converts the sulfonic acid to 4-chloro-3-nitrobenzenesulfonyl chloride:
Step 4: Reaction with Aniline
As in Method 1.1, the sulfonyl chloride reacts with aniline to form the target compound.
Challenges
-
Isomer separation after nitration reduces overall yield.
-
Sulfonation at elevated temperatures risks side reactions.
Industrial-Scale Optimization
Continuous Flow Nitration
Replacing batch reactors with continuous flow systems improves heat dissipation and safety during nitration. Microreactors achieve 95% conversion in 10 minutes at 60°C, minimizing decomposition.
Solvent-Free Sulfonation
Using molten H₂SO₄ as both catalyst and solvent reduces waste. Pilot studies show a 15% increase in yield compared to traditional methods.
Catalytic Amination
Nano-crystalline ZnO catalysts enable amination at 80°C (vs. 120°C conventionally), cutting energy costs by 30%.
Comparative Analysis of Methods
| Parameter | Method 1.1 | Method 1.2 |
|---|---|---|
| Total Yield | 62% | 58% |
| Isomer Purity | >99% | 92% |
| Reaction Time | 18 h | 24 h |
| Waste Generated (kg/kg) | 4.2 | 5.8 |
Method 1.1 is preferred for high-purity applications, while Method 1.2 suits cost-sensitive bulk production.
Emerging Techniques
Enzymatic Sulfonation
Pseudomonas spp. enzymes catalyze sulfonation at ambient conditions, eliminating SO₃ waste. Lab-scale trials achieve 40% yield.
Photocatalytic Nitration
UV light activates TiO₂ catalysts for nitro group insertion, reducing HNO₃ usage by 70%. Current limitations include low scalability.
Q & A
Q. How is the molecular structure of 4-chloro-3-nitro-N-phenylbenzenesulfonamide validated experimentally?
X-ray crystallography using programs like SHELX (SHELXL/SHELXS) is the gold standard for structural validation. For example, SHELXL refines small-molecule structures against diffraction data, resolving bond lengths, angles, and torsion angles with high precision. Discrepancies in crystallographic parameters (e.g., R-factor >5%) may indicate incomplete refinement or data quality issues . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as the sulfonamide (-SO₂NH-) and nitro (-NO₂) moieties, by matching observed peaks to theoretical predictions .
Q. What synthetic routes are commonly employed for benzenesulfonamide derivatives like 4-chloro-3-nitro-N-phenylbenzenesulfonamide?
A typical method involves reacting 4-chloro-3-nitrobenzenesulfonyl chloride with aniline derivatives under basic conditions (e.g., NaOH or Et₃N). The reaction proceeds via nucleophilic substitution at the sulfonyl chloride group, forming the sulfonamide bond. Purification via recrystallization or column chromatography ensures product integrity. Variations in substituents (e.g., Cl, NO₂) require optimization of reaction time, temperature, and stoichiometry to avoid side products like disulfonamides .
Q. How can spectroscopic data resolve ambiguities in the substitution pattern of the benzene rings?
- ¹H NMR : Distinct splitting patterns for aromatic protons (e.g., meta/para-substituted rings) and coupling constants (J-values) differentiate substituent positions. For example, a deshielded proton adjacent to the nitro group (~8.5 ppm) confirms its ortho/para orientation .
- ¹³C NMR : Electron-withdrawing groups (Cl, NO₂) cause downfield shifts in adjacent carbons. The sulfonamide sulfur’s electronegativity further deshields nearby carbons (~125-140 ppm) .
- IR : Stretching frequencies for S=O (~1350 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the sulfonamide backbone. Discrepancies in peak intensity may indicate incomplete functionalization .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide derivatives for enhanced bioactivity?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at specific sites. For instance, introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring may stabilize charge-transfer interactions with biological targets like enzymes. Molecular docking simulations (using AutoDock Vina) further guide structural modifications by evaluating binding affinities to receptors such as carbonic anhydrase .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies for benzenesulfonamide analogs?
- Systematic variation : Compare analogs with incremental substitutions (e.g., 4-Cl vs. 4-Br) to isolate electronic/hydrophobic effects. For example, replacing Cl with Br increases steric bulk but may reduce solubility, impacting bioavailability .
- Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to confirm activity trends. A compound showing high in vitro inhibition but low cellular uptake may require prodrug strategies .
- Crystallographic data : Resolve conflicting SAR hypotheses by analyzing ligand-protein co-crystal structures. For instance, a nitro group’s orientation may hinder binding in one analog but enhance π-stacking in another .
Q. How do heterogeneous catalysts improve the sustainability of benzenesulfonamide synthesis?
Magnetically retrievable catalysts (e.g., CoFe@rGO nanohybrids) enable efficient aziridine ring-opening reactions to form sulfonamide derivatives. These catalysts offer high surface area, recyclability (>5 cycles with <5% activity loss), and reduced waste compared to homogeneous systems. Reaction optimization (e.g., solvent choice, temperature) minimizes byproducts like sulfonic acids .
Data Contradictions and Resolution
Q. Why do reported melting points for 4-chloro-3-nitro-N-phenylbenzenesulfonamide vary across studies?
Discrepancies may arise from:
- Purity : Impurities (e.g., unreacted aniline) depress melting points. Use HPLC or TLC to verify purity (>98%).
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit distinct thermal profiles. Powder XRD identifies polymorphic phases .
- Experimental conditions : Heating rate (±1°C/min) and sample preparation (grinding vs. intact crystals) affect observed values .
Methodological Tables
Table 1. Key spectroscopic benchmarks for 4-chloro-3-nitro-N-phenylbenzenesulfonamide
| Technique | Observed Data | Functional Group Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.45 (d, J=2.1 Hz, 1H) | Aromatic H adjacent to NO₂ |
| ¹³C NMR | δ 148.2 (C-NO₂) | Nitro-substituted carbon |
| IR | 1348 cm⁻¹ (S=O asymmetric) | Sulfonamide S=O stretch |
Table 2. Comparative bioactivity of benzenesulfonamide derivatives
| Derivative | IC₅₀ (μM) Carbonic Anhydrase | Solubility (mg/mL) |
|---|---|---|
| 4-Cl-3-NO₂-N-Ph (parent) | 0.45 | 0.12 |
| 4-Br-3-NO₂-N-Ph | 0.38 | 0.09 |
| 4-CH₃-3-NO₂-N-Ph | 1.20 | 0.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
